![molecular formula C11H13N3 B1312539 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine CAS No. 112086-47-2](/img/structure/B1312539.png)

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

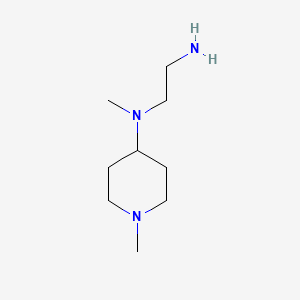

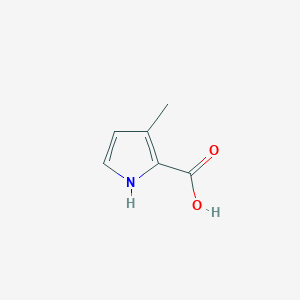

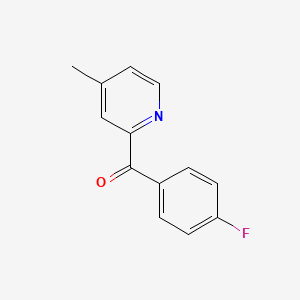

“1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine” is a chemical compound with the empirical formula C10H11N3 and a molecular weight of 173.21 . It belongs to the class of organic compounds known as phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of “1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine” can be represented by the SMILES stringNCc1ccc(cc1)-n2ccnc2 . The InChI representation is 1S/C10H11N3/c11-7-9-1-3-10(4-2-9)13-6-5-12-8-13/h1-6,8H,7,11H2 .

Applications De Recherche Scientifique

Isomorphism in Chemical Structures

Isomorphism in chemical compounds, such as imidazole-4-imines, is an area of study. For instance, compounds with halophenyl groups attached to an imidazole-4-ylmethanimine backbone have been found to exhibit isomorphism, where the crystal structures of these compounds show significant isostructurality. These findings underscore the role of weak interactions in determining crystal packing and structural properties of similar compounds (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Antimicrobial Activity

The synthesis and evaluation of antimicrobial properties of derivatives, such as 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, highlight their potential in developing new antimicrobial agents. These compounds have shown variable degrees of antibacterial and antifungal activities, suggesting their utility in addressing microbial resistance (Visagaperumal et al., 2010).

Corrosion Inhibition

Research into the use of imidazole derivatives for corrosion inhibition reveals their potential in protecting metals from corrosion. Studies demonstrate that these compounds can significantly enhance corrosion resistance, which is critical in extending the lifespan of metal-based structures and components in corrosive environments (Prashanth et al., 2021); (Costa et al., 2021).

Material Science and Polymers

The development of novel poly(amide-ether)s bearing imidazole pendants showcases the application of imidazole derivatives in synthesizing materials with desirable physical and optical properties. These polymers exhibit high thermal stability and fluorescence, making them suitable for various applications in materials science (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

Novel Synthesis Methods

Advancements in synthesis methods, such as the one-pot multicomponent reaction for creating substituted imidazopyrazines, demonstrate the versatility and efficiency of utilizing imidazole derivatives in chemical synthesis. These methods enable the production of complex molecules with potential applications in pharmaceuticals and chemical research (Galli et al., 2019).

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-10-1-3-11(4-2-10)8-14-6-5-13-9-14/h1-6,9H,7-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIGZMZSEKYQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)CN2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429460 |

Source

|

| Record name | 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

CAS RN |

112086-47-2 |

Source

|

| Record name | 1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[Dimethyl(thiophen-2-yl)silyl]phenyl}methanol](/img/structure/B1312463.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)

![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)